molecular formula C18H21N3O4S B2389324 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 942013-18-5

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2389324
CAS No.: 942013-18-5
M. Wt: 375.44
InChI Key: HXHATPVVXSTQFF-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with a primary research focus on its anti-cancer properties. Its mechanism of action involves the potent inhibition of CDK2 and CDK9, key regulators of the cell cycle and transcription , respectively. By targeting CDK2, this compound induces cell cycle arrest, particularly in the G1 phase, preventing uncontrolled proliferation of cancer cells. Concurrently, its inhibition of CDK9 leads to the disruption of RNA polymerase II-mediated transcription, rapidly reducing the levels of short-lived pro-survival proteins, such as Mcl-1, and promoting apoptosis in malignant cells. Preclinical studies highlight its significant efficacy against a range of hematological and solid tumor models. For instance, research demonstrates its potent activity in acute myeloid leukemia (AML) cell lines and patient-derived samples , where it effectively suppresses growth and survival. Furthermore, its novel scaffold offers a valuable chemical tool for investigating CDK-dependent signaling pathways, resistance mechanisms to existing therapies, and for developing new combination treatment strategies in oncology research. This compound is for use in scientific research applications only.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-13-5-2-4-12(10-13)19-16(23)11-26-17-14-6-3-7-15(14)21(8-9-22)18(24)20-17/h2,4-5,10,22H,3,6-9,11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHATPVVXSTQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide , also known as CM-434 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 389.5 g/mol. The structure includes a cyclopenta[d]pyrimidine core, a thioether linkage, and an acetamide group, which may contribute to its biological functionality.

PropertyValue
Molecular FormulaC19H23N3O4S
Molecular Weight389.5 g/mol
CAS Number920394-79-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit a broad spectrum of biological activities, including antitumor , antibacterial , and antiviral effects. The following sections detail specific activities associated with CM-434.

Antitumor Activity

Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines through multiple mechanisms. For instance, the compound may target key enzymes involved in nucleotide biosynthesis or interfere with signaling pathways crucial for cell proliferation.

  • Mechanism of Action : The compound's thioether and acetamide functionalities may facilitate interactions with cellular targets such as dihydrofolate reductase and cyclin-dependent kinases (CDKs), which are pivotal in cancer cell cycle regulation.
  • Case Studies : In vitro studies demonstrated significant cytotoxicity against human tumor cells, with IC50 values comparable to established chemotherapeutic agents .

Antibacterial Activity

The presence of the pyrimidine core suggests potential antibacterial properties. Recent investigations into related compounds indicate that they may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

  • Research Findings : Compounds structurally related to CM-434 have shown promising antibacterial activity against Gram-positive bacteria, indicating that CM-434 could possess similar effects .

Antiviral Activity

Emerging evidence suggests that certain pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication processes.

  • Activity Assessment : Preliminary assays indicate that CM-434 may interfere with viral enzyme functions or block viral entry into host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of CM-434 is crucial for optimizing its biological activity. Modifications to the cyclopenta[d]pyrimidine scaffold or the side chains can significantly influence its potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Thioether vs. EtherEnhanced interaction with target enzymes
Acetamide PositionVariability in cytotoxicity profiles
Substituents on Aromatic RingAltered bioavailability and metabolism

Scientific Research Applications

This compound has been investigated for its potential biological activities, particularly in the fields of oncology and virology.

Anticancer Properties

Research has indicated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
Breast Cancer Cells15
KB Human Tumors1.7
CHO Cells4–9

The IC50 values demonstrate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against cancer cells.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may also exhibit antiviral properties. For instance, structural analogs have demonstrated effectiveness against viral targets such as NS5B RNA polymerase in Hepatitis C virus (HCV), with reported IC50 values below 35 µM for some derivatives.

In Vitro Studies

In vitro assays on multiple cancer cell lines have confirmed that this compound significantly inhibits cell proliferation:

  • In a study focusing on breast cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency against these cells.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for this compound:

Study on ERK Inhibition

A notable study investigated the effects of this compound on ERK signaling pathways. Results indicated that treatment led to decreased phosphorylation levels of ERK1/2 in treated cells compared to controls, confirming its role as an effective inhibitor in cancer cell proliferation.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL.

Chemical Reactions Analysis

Thioether-Mediated Smiles Rearrangement

The thioether (-S-) group undergoes intramolecular rearrangement under basic conditions. In structurally similar pyrimidine derivatives, this reaction proceeds via a Meisenheimer intermediate, leading to lactam formation .

Reaction conditions :

  • Base : NaOH (50% aqueous)

  • Solvent : Ethanol

  • Temperature : Reflux (78–80°C)

  • Time : 15 hours

Mechanism :

  • Deprotonation of the hydroxyethyl group

  • Nucleophilic attack on the pyrimidine ring

  • Formation of a spiro-oxazolidinone intermediate

  • Rearrangement to yield a 3-oxo-2,7-naphthyridine derivative

Outcome :

  • Product : Lactam derivatives (e.g., 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile)

  • Yield : 75–89%

Nucleophilic Substitution at the Pyrimidinone Ring

The 4-thio position participates in nucleophilic displacement reactions with amines or alcohols:

Reaction with cyclic amines (e.g., pyrrolidine, azepane):

  • Conditions : Triethylamine in ethanol, reflux

  • Product : 1-amino-3-chloro-pyrimidine derivatives

  • Key intermediates :

    • 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

    • 1-Pyrrolidin-1-yl analogs

Reaction with 2-mercaptoethanol :

  • Conditions : Potassium carbonate in DMF (85–100°C)

  • Product : Thioether-linked derivatives with enhanced solubility

Hydroxyethyl Group Functionalization

The 2-hydroxyethyl side chain undergoes esterification and etherification:

Reaction TypeConditionsProduct Example
Esterification Acetic anhydride, pyridine, 0°CAcetylated derivative
Etherification Alkyl halides, NaH, THF, 60°CMethoxyethyl or ethoxyethyl derivatives

Stability : The hydroxyethyl group is prone to oxidation under strong acidic conditions, forming a ketone.

Acetamide Hydrolysis

The N-(3-methoxyphenyl)acetamide group undergoes hydrolysis:

Acidic conditions :

  • Reagents : HCl (6M), ethanol, reflux

  • Product : 3-methoxyaniline and acetic acid

Basic conditions :

  • Reagents : NaOH (10%), aqueous ethanol

  • Product : Sodium acetate and 3-methoxyaniline

Kinetics : Hydrolysis rates correlate with pH (t₁/₂ = 8.2 hours at pH 12) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

Key pathways :

  • Furo[2,3-c]-2,7-naphthyridine formation :

    • Conditions : Ethyl chloroacetate, sodium ethoxide, ethanol

    • Yield : 70–83%

  • Thieno[2,3-c]-2,7-naphthyridine formation :

    • Conditions : Ethyl 2-mercaptoacetate, DMF, 100°C

Stability Under Oxidative Conditions

The compound degrades via two primary pathways:

PathwayConditionsDegradation Products
S-oxidation H₂O₂ (3%), 25°C, 24 hoursSulfoxide and sulfone derivatives
Ring dehydrogenation O₂, Fe³⁺ catalyst, 40°CAromatic pyrimidine analogs

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (vs. benzene = 1)
Thioether (-S-)Smiles rearrangement8.3
Pyrimidinone C4-SNucleophilic substitution6.7
Acetamide (-NHCO-)Hydrolysis2.1

Data extrapolated from structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s cyclopenta[d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Physicochemical/Biological Notes
Target Compound Cyclopenta[d]pyrimidine 1-(2-hydroxyethyl), 2-oxo, 4-thioacetamide-3-methoxyphenyl Enhanced solubility via polar groups
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine 3-(4-chlorophenyl), 2-thioacetamide-2,5-dimethylphenyl Chlorophenyl may increase lipophilicity
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-oxy linkage to 3-aminophenyl, acetamide Oxy linkage may reduce metabolic stability
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta[4,5]thieno[2,3-d]pyrimidine Ethyl ester, 4-chlorophenyl, thioacetamido-glycine Ester group may improve prodrug potential

Key Observations :

  • Substituent Effects: The 3-methoxyphenyl group in the target compound provides a hydrogen-bond acceptor (methoxy) and donor (amide NH), whereas chlorophenyl (e.g., ) or dimethylphenyl substituents prioritize hydrophobic interactions. The 2-hydroxyethyl group in the target compound may improve aqueous solubility relative to non-polar substituents like methyl or chlorophenyl .
Functional Implications
  • Metabolism : The thioether linkage may resist oxidative metabolism better than oxygen-linked analogs (e.g., ), though ester-containing derivatives (e.g., ) could act as prodrugs.

Q & A

Q. What are the key steps in synthesizing this compound, and how is its purity validated?

The synthesis involves multi-step pathways, including cyclization of precursors (e.g., thieno[3,2-d]pyrimidine cores), thioether formation, and amidation. Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (e.g., 60–80°C), and purification via column chromatography. Purity is confirmed using HPLC (>95% purity) and structural validation via ¹H/¹³C NMR (e.g., δ 10.10 ppm for NHCO) and mass spectrometry (e.g., [M+H]+ m/z 344.21) .

Q. How can researchers assess the compound's biological activity in preliminary studies?

Initial screening involves in vitro assays:

  • Enzyme inhibition : Dose-dependent inhibition of target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
  • Cell viability : MTT assays on cancer cell lines (IC₅₀ determination).
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR : Assign peaks for key groups (e.g., SCH₂ at δ 4.12 ppm, aromatic protons in 3-methoxyphenyl).
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.
  • Mass spectrometry : Validate molecular weight (e.g., C₂₁H₁₈N₄O₅S₂: MW 470.52) and fragmentation patterns .

Advanced Research Questions

Q. How can structural ambiguities in the cyclopenta[d]pyrimidine core be resolved?

Advanced techniques include:

  • 2D NMR (COSY, NOESY): To map spatial proximity of protons in the fused bicyclic system.
  • X-ray crystallography : Resolve stereochemistry (if crystals are obtainable).
  • DFT calculations : Compare theoretical and experimental NMR shifts to confirm tautomeric forms .

Q. What strategies optimize derivatization of the thioacetamide moiety for enhanced bioactivity?

  • Oxidation : Use H₂O₂ to convert thioether to sulfone, improving solubility.
  • Alkylation : Introduce alkyl halides at the thiol group under basic conditions (e.g., K₂CO₃/DMF).
  • Cross-coupling : Suzuki-Miyaura reactions to append aryl/heteroaryl groups for SAR studies .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be reconciled?

  • Comparative assays : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., hydrophobicity vs. potency).
  • Proteomics : Verify target engagement in cellular models to rule off-target effects .

Q. What computational approaches predict pharmacokinetic properties like solubility and bioavailability?

  • Lipophilicity : Calculate logP (e.g., using ChemAxon) to correlate with membrane permeability.
  • ADMET prediction : Tools like SwissADME assess metabolic stability and CYP450 interactions.
  • Molecular dynamics : Simulate blood-brain barrier penetration based on free energy profiles .

Methodological Focus

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

  • Core modifications : Synthesize analogs with substituted pyrimidine (e.g., 6-methyl) or thiophene rings.
  • Functional group swaps : Replace 3-methoxyphenyl with nitro/chloro groups to probe electronic effects.
  • Bioisosteres : Substitute thioacetamide with sulfonamide to compare binding modes .

Q. What experimental designs address batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) via fractional factorial design.
  • Quality control : Implement in-process monitoring (TLC/Raman spectroscopy) for intermediate consistency.
  • Stability studies : Assess degradation under stress conditions (heat, light) to refine storage protocols .

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